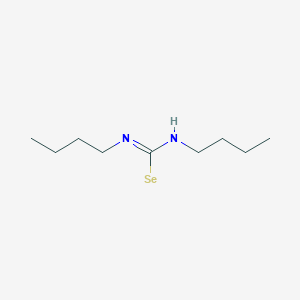![molecular formula C13H35Br2N4O2P B13731877 Trimethyl-[2-[[propoxy-[2-(trimethylazaniumyl)ethylamino]phosphoryl]amino]ethyl]azanium dibromide CAS No. 19143-05-6](/img/structure/B13731877.png)
Trimethyl-[2-[[propoxy-[2-(trimethylazaniumyl)ethylamino]phosphoryl]amino]ethyl]azanium dibromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethyl-[2-[[propoxy-[2-(trimethylazaniumyl)ethylamino]phosphoryl]amino]ethyl]azanium dibromide is a chemical compound with the molecular formula C13H35Br2N4O2P and a molecular weight of 470.224 g/mol. This compound is known for its unique structure, which includes a phosphonium group and two quaternary ammonium groups, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
The synthesis of Trimethyl-[2-[[propoxy-[2-(trimethylazaniumyl)ethylamino]phosphoryl]amino]ethyl]azanium dibromide involves multiple steps. The general synthetic route includes the reaction of a propoxy group with a trimethylazaniumyl ethylamino group, followed by phosphorylation and subsequent quaternization to form the final dibromide salt. The reaction conditions typically require controlled temperatures and the use of specific solvents to ensure the desired product’s purity and yield. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability.
Análisis De Reacciones Químicas
Trimethyl-[2-[[propoxy-[2-(trimethylazaniumyl)ethylamino]phosphoryl]amino]ethyl]azanium dibromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation states of phosphorus.
Reduction: Reduction reactions can convert the phosphonium group to a phosphine, altering the compound’s reactivity.
Substitution: The quaternary ammonium groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkoxides. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Trimethyl-[2-[[propoxy-[2-(trimethylazaniumyl)ethylamino]phosphoryl]amino]ethyl]azanium dibromide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonium salts and quaternary ammonium compounds.
Biology: This compound can be used in biochemical studies to investigate the interactions between phosphonium and ammonium groups with biological molecules.
Industry: The compound is used in the production of specialty chemicals and materials, including surfactants and catalysts.
Mecanismo De Acción
The mechanism of action of Trimethyl-[2-[[propoxy-[2-(trimethylazaniumyl)ethylamino]phosphoryl]amino]ethyl]azanium dibromide involves its interaction with molecular targets through its phosphonium and quaternary ammonium groups. These groups can form electrostatic interactions and hydrogen bonds with various biological molecules, influencing cellular pathways and processes. The compound’s unique structure allows it to modulate enzyme activity, receptor binding, and other molecular interactions.
Comparación Con Compuestos Similares
Trimethyl-[2-[[propoxy-[2-(trimethylazaniumyl)ethylamino]phosphoryl]amino]ethyl]azanium dibromide can be compared with other similar compounds, such as:
Tetramethylammonium bromide: A simpler quaternary ammonium compound with different reactivity and applications.
Triphenylphosphonium bromide: A phosphonium salt with distinct chemical properties and uses.
Hexadecyltrimethylammonium bromide: A surfactant with a long alkyl chain, differing in its physical and chemical behavior.
The uniqueness of this compound lies in its combination of phosphonium and quaternary ammonium groups, providing a versatile platform for various chemical and biological applications.
Propiedades
Número CAS |
19143-05-6 |
|---|---|
Fórmula molecular |
C13H35Br2N4O2P |
Peso molecular |
470.22 g/mol |
Nombre IUPAC |
trimethyl-[2-[[propoxy-[2-(trimethylazaniumyl)ethylamino]phosphoryl]amino]ethyl]azanium;dibromide |
InChI |
InChI=1S/C13H35N4O2P.2BrH/c1-8-13-19-20(18,14-9-11-16(2,3)4)15-10-12-17(5,6)7;;/h8-13H2,1-7H3,(H2,14,15,18);2*1H/q+2;;/p-2 |
Clave InChI |
RWVGENHLFLCGAX-UHFFFAOYSA-L |
SMILES canónico |
CCCOP(=O)(NCC[N+](C)(C)C)NCC[N+](C)(C)C.[Br-].[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


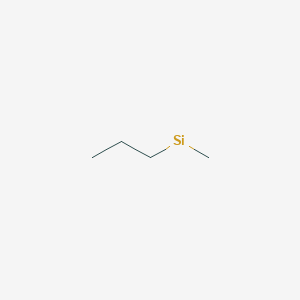
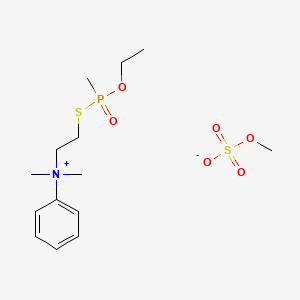

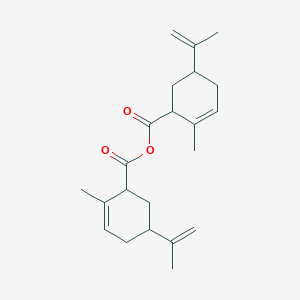
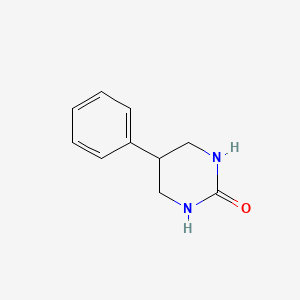
![4-[2-amino-3-(4-formylphenyl)phenyl]benzaldehyde](/img/structure/B13731829.png)
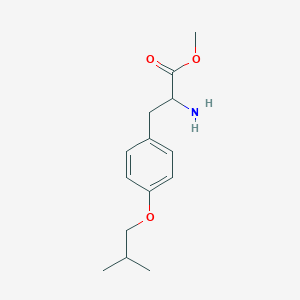


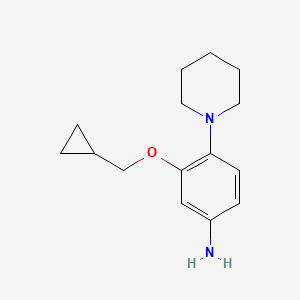

![diethyl-[2-[2-(2-methoxyphenoxy)acetyl]oxyethyl]azanium;chloride](/img/structure/B13731841.png)

